N-(3-ethoxybenzyl)-2-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
N-(3-ethoxybenzyl)-2-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxybenzyl)-2-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrazinyl Group: The pyrazinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the oxadiazole intermediate.
Attachment of the Ethoxybenzyl Group: The final step involves the attachment of the 3-ethoxybenzyl group to the oxadiazole-pyrazine core. This can be done through a nucleophilic substitution reaction using an appropriate benzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrazinyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and pyrazinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxybenzyl group may yield 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid, while reduction of the oxadiazole ring may produce corresponding amines.
Scientific Research Applications
N-(3-ethoxybenzyl)-2-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has been studied for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-ethoxybenzyl)-2-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in oxidative stress, such as superoxide dismutase (SOD) and catalase.
Pathways: It may modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxybenzyl)-2-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(3-chlorobenzyl)-2-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: Contains a chloro group instead of an ethoxy group.
N-(3-fluorobenzyl)-2-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: Contains a fluoro group instead of an ethoxy group.
Uniqueness
The uniqueness of N-(3-ethoxybenzyl)-2-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The ethoxy group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems.
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-2-24-13-5-3-4-12(8-13)10-20-15(23)9-16-21-22-17(25-16)14-11-18-6-7-19-14/h3-8,11H,2,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZCHRAUSKIYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)CC2=NN=C(O2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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